(E)-Hept-3-ene-1,7-diol: Structural Dynamics, Synthesis, and Advanced Applications
(E)-Hept-3-ene-1,7-diol: Structural Dynamics, Synthesis, and Advanced Applications
Executive Summary
As the demand for highly functionalized, conformationally restricted building blocks grows in both materials science and drug development, (E)-hept-3-ene-1,7-diol has emerged as a critical bifunctional intermediate. Featuring a 7-carbon backbone, terminal hydroxyl groups, and a rigidifying internal trans-alkene, this molecule offers unique spatial and chemical properties[1],[2]. This whitepaper provides an in-depth technical analysis of (E)-hept-3-ene-1,7-diol, detailing its physicochemical profile, a self-validating synthetic protocol via olefin cross-metathesis, and its applications in polymer chemistry and advanced organic synthesis.
Physicochemical Profile & Structural Dynamics
The utility of (E)-hept-3-ene-1,7-diol is fundamentally tied to its geometry. The (E)-configuration (trans-isomer) imparts a linear, extended spatial geometry. Unlike the (Z)-isomer, which introduces a steric "kink" into the carbon backbone, the trans-alkene restricts conformational degrees of freedom while maintaining a vectorially straight chain[2].
This rigidity is highly prized in polymer chemistry. When utilized as a monomer in polyurethanes or polyesters, the extended conformation facilitates tighter inter-chain packing, thereby increasing the tensile strength and thermal stability of the resulting materials[3]. Furthermore, its relatively low lipophilicity (XLogP3 = 0.4) and high polar surface area make it an excellent hydrophilic linker[1].
Table 1: Quantitative Physicochemical Data
| Property | Value | Source |
| IUPAC Name | (E)-hept-3-ene-1,7-diol | PubChem[1] |
| Stereochemistry | trans (E-configuration) at C3-C4 | PubChem[2] |
| Molecular Formula | C7H14O2 | PubChem[1] |
| Molecular Weight | 130.18 g/mol | PubChem[1] |
| XLogP3 (Lipophilicity) | 0.4 | PubChem[1] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |
| Physical State | Clear, viscous liquid | Extrapolated |
Synthetic Methodology: Ruthenium-Catalyzed Cross-Metathesis
The most direct and atom-economical route to synthesize unsymmetrical internal alkenes like (E)-hept-3-ene-1,7-diol is via olefin cross-metathesis (CM)[4]. The following protocol details the coupling of 3-buten-1-ol and 4-penten-1-ol using a Grubbs 2nd Generation catalyst.
Step-by-Step Experimental Protocol
1. Preparation & Stoichiometry
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Action: Flame-dry a Schlenk flask under vacuum and backfill with argon. Add 3-buten-1-ol (1.0 equiv) and 4-penten-1-ol (3.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M solution.
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Causality: Ruthenium alkylidene catalysts are highly sensitive to moisture and oxygen, which can prematurely decompose the active carbene species. Using a 3:1 molar excess of the less expensive terminal alkene statistically favors the formation of the heterodimer (the target diol) over the homodimerization of the limiting reagent.
2. Catalyst Addition & Reaction
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Action: Add Grubbs 2nd Generation Catalyst (2-5 mol%) to the stirring solution. Reflux the mixture at 40°C for 12 hours under a continuous, gentle sweep of argon.
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Causality: The Grubbs II catalyst is selected for its high tolerance to unprotected, free hydroxyl groups and its strong thermodynamic preference for yielding (E)-alkenes[4]. The continuous argon sweep physically removes dissolved ethylene gas (the reaction byproduct) from the matrix. According to Le Chatelier's principle, this drives the thermodynamic equilibrium irreversibly toward the cross-metathesis product.
3. Quenching & Isolation
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Action: Upon completion, quench the reaction by adding excess ethyl vinyl ether and stir for 30 minutes. Concentrate under reduced pressure and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
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Causality: Ethyl vinyl ether reacts rapidly with the active Ru-carbene to form a stable, catalytically inactive Fischer carbene. This crucial step prevents unwanted double-bond migration or isomerization during the slightly acidic silica gel purification process.
4. Self-Validating System (QA/QC)
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The success of this protocol is internally validated by two distinct markers:
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Physical: The cessation of ethylene gas evolution (visible as micro-bubbling in the reaction matrix) indicates equilibrium has been reached.
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Spectroscopic: In the 1 H NMR spectrum, the terminal vinylic protons of the starting materials ( δ 4.9–5.8 ppm, complex multiplets) will completely disappear, replaced by a distinct internal trans-coupled multiplet at δ ~5.4 ppm with a large coupling constant ( J≈15−16 Hz), confirming the (E)-geometry[5].
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Workflow & Application Visualization
Fig 1: Olefin cross-metathesis synthesis of (E)-hept-3-ene-1,7-diol and downstream applications.
Advanced Applications in Drug Development & Materials Science
Conformationally Restricted Linkers in Therapeutics
In the rapidly expanding field of targeted protein degradation (e.g., PROTACs) and Antibody-Drug Conjugates (ADCs), the linker bridging the two active pharmacophores is not merely a passive spacer. Fully saturated aliphatic linkers (like heptane-1,7-diol) suffer from high entropic penalties upon target binding due to their vast number of freely rotatable bonds. Substituting a saturated chain with (E)-hept-3-ene-1,7-diol introduces a rigid trans-alkene core. This pre-organizes the linker into an extended conformation, significantly reducing the entropic cost of ternary complex formation and often enhancing binding affinity.
Advanced Materials and Catalysis
Beyond pharmaceuticals, the (E)-hept-3-ene-1,7-diol framework is utilized in the synthesis of specialized amine polymer backbones and fabric softening compositions, where the diol undergoes polycondensation to form stable, clear liquid matrices[6]. Furthermore, related unsaturated diol frameworks serve as critical substrates in advanced transition-metal catalysis. For example, they are utilized in highly selective Ni-catalyzed alkyne hydroselenation reactions to construct complex, monoseleno-substituted 1,3-dienes, showcasing the versatility of the diol backbone in organochalcogen chemistry[4].
References
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[1] Hept-3-ene-1,7-diol | C7H14O2 | CID 312685. PubChem - National Institutes of Health (NIH). Available at:[Link]
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[2] (E)-hept-3-ene-1,7-diol | C7H14O2 | CID 5782052. PubChem - National Institutes of Health (NIH). Available at:[Link]
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[5] Exclusive Selectivity in the One-Pot Formation of C–C and C–Se Bonds Involving Ni-Catalyzed Alkyne Hydroselenation: Optimization of the Synthetic Procedure and a Mechanistic Study. The Journal of Organic Chemistry - ACS Publications (2014). Available at:[Link]
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[3] , [6] Concentrated, stable, preferably clear, fabric softening composition containing amine fabric softener. US Patent 6630441B2. Google Patents. Available at:
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[4] Metathesis reactions in total synthesis. Nicolaou, K. C.; Bulger, P. G.; Sarlah, D. Angewandte Chemie, International Edition (2005). Available at:[Link]
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- 1. Hept-3-ene-1,7-diol | C7H14O2 | CID 312685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-hept-3-ene-1,7-diol | C7H14O2 | CID 5782052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US6630441B2 - Concentrated, stable, preferably clear, fabric softening composition containing amine fabric softener - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
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